molecular formula C13H13N3O4S B2363728 N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide CAS No. 2034252-25-8

N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-pyrazole-4-sulfonamide

Cat. No. B2363728
CAS RN: 2034252-25-8
M. Wt: 307.32
InChI Key: SFOAXEBMNATQJD-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would involve detailing the chemical reactions used to synthesize the compound. It could include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in the compound and the chemical bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and cryo-EM are often used .


Chemical Reactions Analysis

This would involve studying how the compound reacts with other substances. It could include looking at what products are formed, the conditions needed for the reaction, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include looking at its chemical properties, such as its reactivity .

Scientific Research Applications

Biological Activities and Applications

Cyclooxygenase-2 Inhibitors : Research has identified sulfonamide-containing 1,5-diarylpyrazole derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory process. One significant discovery in this area is celecoxib, which has advanced to clinical trials for treating arthritis due to its COX-2 inhibitory activity (Penning et al., 1997).

Carbonic Anhydrase and Acetylcholinesterase Inhibitors : Pyrazoline benzensulfonamides have been synthesized and evaluated for their inhibition potency against human carbonic anhydrase isoenzymes and acetylcholinesterase enzyme. These compounds exhibit significant inhibitory activities, suggesting potential applications in treating conditions associated with these enzymes (Ozmen Ozgun et al., 2019).

Antiproliferative Activities : A series of pyrazole-sulfonamide derivatives have been designed, synthesized, and tested for their antiproliferative activities against various cancer cell lines. Some compounds demonstrated promising broad-spectrum antitumor activity, comparable to commonly used anticancer drugs (Mert et al., 2014).

Synthetic Methodologies and Chemical Transformations

Parallel Medicinal Chemistry : A novel approach involving a parallel medicinal chemistry protocol has been developed for the efficient synthesis of heterocyclic sulfonamides, demonstrating the versatility of sulfonamide derivatives in medicinal chemistry (Tucker et al., 2015).

Antibacterial Heterocyclic Compounds : Research into novel heterocyclic compounds containing a sulfonamido moiety has aimed at developing new antibacterial agents. These compounds have shown high antibacterial activities, indicating their potential as therapeutic agents (Azab et al., 2013).

Mechanism of Action

If the compound has a biological activity, the mechanism of action would describe how it exerts its effects at the molecular level. This could involve interacting with a specific protein, altering a biological pathway, etc .

Safety and Hazards

This would involve looking at any potential risks associated with the compound. It could include toxicity data, information on safe handling and storage, and details of what to do in case of an accident .

Future Directions

This would involve speculating on potential future research directions or applications for the compound. This could be based on its known properties and activities, as well as current trends in the field .

properties

IUPAC Name

N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O4S/c1-16-9-11(8-14-16)21(17,18)15-7-10-4-5-13(20-10)12-3-2-6-19-12/h2-6,8-9,15H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFOAXEBMNATQJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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